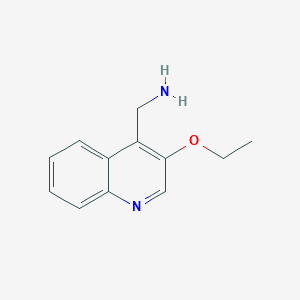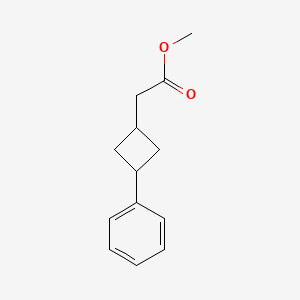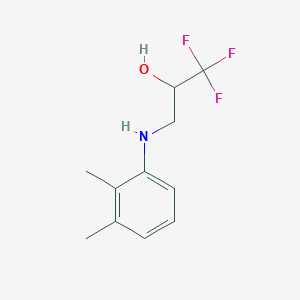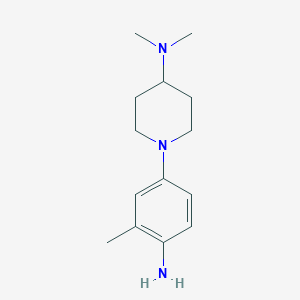
1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methyl group, and a piperidine ring, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The starting material, 4-methylacetanilide, is nitrated to form 4-nitro-3-methylacetanilide.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-amino-3-methylacetanilide.
Acylation: The amino group is protected by acylation with acetic anhydride to form N-acetyl-4-amino-3-methylacetanilide.
Cyclization: The protected amine undergoes cyclization with 1,4-dibromobutane to form the piperidine ring, resulting in N-acetyl-1-(4-amino-3-methylphenyl)piperidin-4-amine.
Deprotection: The acetyl group is removed by hydrolysis with sodium hydroxide, yielding the final product, this compound.
Analyse Chemischer Reaktionen
1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides, forming N-alkylated derivatives.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides, yielding amides.
Wissenschaftliche Forschungsanwendungen
1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, including as an antitumor agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. Additionally, it can interact with receptors, modulating their activity and downstream signaling pathways. These interactions result in various biological effects, including antitumor activity and modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine can be compared with other similar compounds, such as:
4-amino-3-methylphenol: This compound shares the amino and methyl groups but lacks the piperidine ring, resulting in different chemical properties and reactivity.
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole: This compound has a benzothiazole ring instead of a piperidine ring, leading to different biological activities and applications.
N-(4-amino-3-methylphenyl)acetamide: This compound has an acetamide group instead of a piperidine ring, affecting its chemical reactivity and biological properties.
Eigenschaften
Molekularformel |
C14H23N3 |
|---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
1-(4-amino-3-methylphenyl)-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C14H23N3/c1-11-10-13(4-5-14(11)15)17-8-6-12(7-9-17)16(2)3/h4-5,10,12H,6-9,15H2,1-3H3 |
InChI-Schlüssel |
VNYGOIFYZLEYRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N2CCC(CC2)N(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one](/img/structure/B13344257.png)
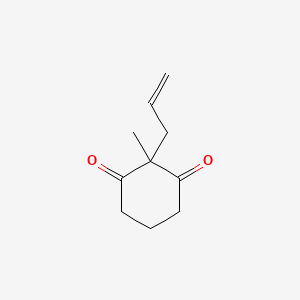
![6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13344266.png)
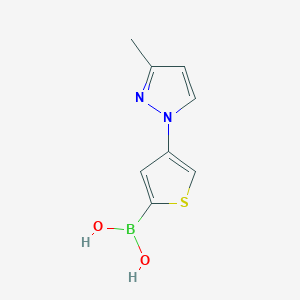
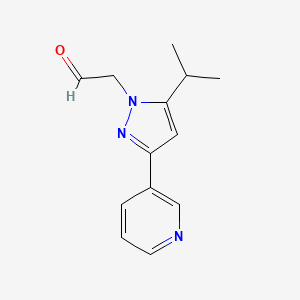
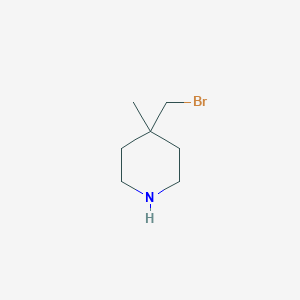
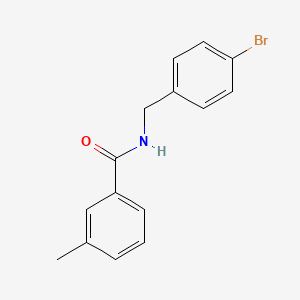
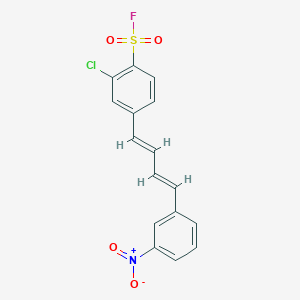
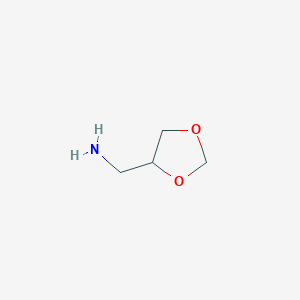
![3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13344299.png)
![4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B13344307.png)
